molecular formula C4H11NOS B136552 (S)-(-)-2-Methyl-2-propanesulfinamide CAS No. 343338-28-3

(S)-(-)-2-Methyl-2-propanesulfinamide

Cat. No. B136552
M. Wt: 121.2 g/mol
InChI Key: CESUXLKAADQNTB-ZETCQYMHSA-N
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Description

Typically, the description of a chemical compound includes its molecular formula, structural formula, and other identifiers like CAS number, PubChem CID, etc. It also includes the compound’s appearance (color, state of matter at room temperature, etc.).



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.


Scientific Research Applications

  • Chiral Sulfinamides in Asymmetric Synthesis : This compound, as a chiral ammonia equivalent, is vital in the synthesis of enantiopure compounds. It has been used extensively in asymmetric synthesis, reacting with aldehydes and ketones to yield high stereoselectivity and diastereoselectivity products. This makes it a crucial element in synthesizing amino alcohols, amines, and amino acids and esters (Dinér, Sadhukhan, & Blomkvist, 2014).

  • Synthesis of Trifluoroethylamine Compounds : The compound has been used in the asymmetric synthesis of 1-aryl-2,2,2-trifluoroethylamines, demonstrating its role in synthesizing structurally diverse chemical entities (Truong, Ménard, & Dion, 2007).

  • Derivative Synthesis for Drug Discovery : It serves as a precursor in creating 2-methyl-N-[(3-phenylamino)oxetan-3-yl]-2-propanesulfinamide derivatives, which are significant as emerging building blocks in drug discovery (Ugale & Gholap, 2017).

  • Sulfinamide-Based Organocatalysts : Its derivatives have been increasingly used as organocatalysts in enantioselective reactions, highlighting its emerging role in organocatalysis (Ye et al., 2014).

  • Use in Polyelectrolyte Hydrogel Applications : It has been utilized in the transformation of poly(acrylamide-co-2-acrylamido-2-methyl-1-propanesulfonic acid) hydrogels, indicating its application in the biomedical and engineering fields (Yu et al., 2020).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or new synthesis methods.


properties

IUPAC Name

(S)-2-methylpropane-2-sulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NOS/c1-4(2,3)7(5)6/h5H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESUXLKAADQNTB-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@](=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-2-Methyl-2-propanesulfinamide

CAS RN

343338-28-3
Record name (S)-(-)-2-Methyl-2-propanesulfinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 128 (1.444 g, 6.770 mmol) and THF (20 mL) was cooled to −10° C., and (3-fluoro-4-methoxyphenyl)magnesium bromide (2.717 g, 11.85 mmol) was added via addition funnel. The reaction was stirred at −10° C. for 1 h. Water was added, and the mixture was extracted with EtOAc. The organic layer was concentrated, and the resulting residue was purified by reverse phase chromatography (eluting with 0-65% MeCN/water) to afford 0.203 g (8.83%) of (R)—N#R)-(3-fluoro-4-methoxyphenyl)(1-methyl-1H-imidazol-5-yl)methyl)-2-methylpropane-2-sulfinamide (130a) and 315 mg (13.71%) of (R)—N—((S)-(3-fluoro-4-methoxyphenyl)(1-methyl-1H-imidazol-5-yl)methyl)-2-methylpropane-2-sulfinamide (1306).
Name
Quantity
1.444 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.717 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-2-Methyl-2-propanesulfinamide
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(S)-(-)-2-Methyl-2-propanesulfinamide
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(S)-(-)-2-Methyl-2-propanesulfinamide
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Reactant of Route 5
(S)-(-)-2-Methyl-2-propanesulfinamide
Reactant of Route 6
(S)-(-)-2-Methyl-2-propanesulfinamide

Citations

For This Compound
100
Citations
Y Oonishi, Y Hato, Y Sato - Advanced Synthesis & Catalysis, 2016 - Wiley Online Library
The rhodium(I)‐catalyzed cycloisomerization of enynes with tethered (S)‐2‐methyl‐2‐propanesulfinyl imine affords 5‐ or 6‐membered cyclic compounds containing exocyclic 1,3‐diene …
Number of citations: 11 onlinelibrary.wiley.com
X Qian, E Tang, J Fan, K Zhu, J Zhu, J Shabaker, E Lo… - Tetrahedron, 2015 - Elsevier
The development of a practical and efficient synthesis of a novel PPAR α/γ dual agonist, (S)-2-(((3-fluoro-4-methylphenoxy)carbonyl)(1-(4-((5-methyl-2-phenyloxazol-4-yl)methoxy)…
Number of citations: 2 www.sciencedirect.com
S Tabet, N Rodeville, JG Boiteau… - … Process Research & …, 2016 - ACS Publications
An improved process for tert-butanesulfinyl ketimines formation using titanium(IV) alkoxides is described. This new protocol gives better results especially for sterically hindered ketones …
Number of citations: 11 pubs.acs.org
MR Vippila - 2014 - etd.iisc.ac.in
Chapter I deals with novel approaches for α-amino acids. This chapter has been divided into three sections. Section A describes the synthesis of α-amino acids via the Beckmann …
Number of citations: 0 etd.iisc.ac.in
MI Qamar - 2011 - eprints.hud.ac.uk
… Finally, an exploration of the reactivity of diphenylcyclopropenone with acyclic imines derived from Ellman’s 2-methyl-2-propanesulfinamide is included, which gave unexpected access …
Number of citations: 4 eprints.hud.ac.uk
MT Crimmins, M Shamszad - Organic Letters, 2007 - ACS Publications
Highly diastereoselective acetate aldol additions using chlorotitanium enolates of mesityl-substituted N-acetyloxazolidinethione and N-acetylthiazolidinethione auxiliaries are reported. …
Number of citations: 118 pubs.acs.org
C Sanaboina, S Jana, L Eppakayala - Synlett, 2014 - thieme-connect.com
A general and efficient methodology is reported for the synthesis of N-(tert-butylsulfinyl)imines by using the heterogeneous catalyst amberlist-15, under microwave irradiation. Amberlist-…
Number of citations: 10 www.thieme-connect.com
PA Magriotis - RSC Medicinal Chemistry, 2020 - pubs.rsc.org
The important requirement for approval of a new drug, in case it happens to be chiral, is that both enantiomers of the drug should be studied in detail, which has led synthetic organic …
Number of citations: 22 pubs.rsc.org
HC Xu, S Chowdhury, JA Ellman - Nature protocols, 2013 - nature.com
Chiral amines are prevalent in many bioactive molecules, including amino acids and pharmaceutical agents. tert-Butanesulfinamide (tBS) is a chiral amine reagent that has enabled the …
Number of citations: 48 www.nature.com
MA Fousteris, U Schubert, D Roell, J Roediger… - Bioorganic & medicinal …, 2010 - Elsevier
Here, the synthesis and the evaluation of novel 20-aminosteroids on androgen receptor (AR) activity is reported. Compounds 11 and 18 of the series inhibit both the wild type and the …
Number of citations: 28 www.sciencedirect.com

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